molecular formula C14H11F3N2O3 B14879722 2-[2-Oxo-3-(trifluoromethyl)piperidin-3-YL]-1H-isoindoline-1,3(2H)-dione

2-[2-Oxo-3-(trifluoromethyl)piperidin-3-YL]-1H-isoindoline-1,3(2H)-dione

Cat. No.: B14879722
M. Wt: 312.24 g/mol
InChI Key: YBJLADZOHJWPLB-UHFFFAOYSA-N
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Description

2-[2-Oxo-3-(trifluoromethyl)piperidin-3-YL]-1H-isoindoline-1,3(2H)-dione is a complex organic compound that features a piperidine ring substituted with a trifluoromethyl group and an isoindoline-1,3-dione moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Oxo-3-(trifluoromethyl)piperidin-3-YL]-1H-isoindoline-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a trifluoromethyl-substituted piperidine derivative with an isoindoline-1,3-dione precursor can yield the desired compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods could include continuous flow synthesis, which allows for better control over reaction parameters and improved safety. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[2-Oxo-3-(trifluoromethyl)piperidin-3-YL]-1H-isoindoline-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Mechanism of Action

The mechanism of action of 2-[2-Oxo-3-(trifluoromethyl)piperidin-3-YL]-1H-isoindoline-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, mod

Properties

Molecular Formula

C14H11F3N2O3

Molecular Weight

312.24 g/mol

IUPAC Name

2-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione

InChI

InChI=1S/C14H11F3N2O3/c15-14(16,17)13(6-3-7-18-12(13)22)19-10(20)8-4-1-2-5-9(8)11(19)21/h1-2,4-5H,3,6-7H2,(H,18,22)

InChI Key

YBJLADZOHJWPLB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)(C(F)(F)F)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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